1-Benzyl-4-[1-(4-phenoxybutyl)benzimidazol-2-yl]pyrrolidin-2-one
Description
1-Benzyl-4-[1-(4-phenoxybutyl)benzimidazol-2-yl]pyrrolidin-2-one is a heterocyclic compound featuring a benzimidazole core linked to a pyrrolidin-2-one ring via a 4-phenoxybutyl chain, with an additional benzyl substituent at position 1 of the pyrrolidinone moiety.
Properties
IUPAC Name |
1-benzyl-4-[1-(4-phenoxybutyl)benzimidazol-2-yl]pyrrolidin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H29N3O2/c32-27-19-23(21-30(27)20-22-11-3-1-4-12-22)28-29-25-15-7-8-16-26(25)31(28)17-9-10-18-33-24-13-5-2-6-14-24/h1-8,11-16,23H,9-10,17-21H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NZEXWUPKCCWVNF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN(C1=O)CC2=CC=CC=C2)C3=NC4=CC=CC=C4N3CCCCOC5=CC=CC=C5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H29N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
439.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 1-Benzyl-4-[1-(4-phenoxybutyl)benzimidazol-2-yl]pyrrolidin-2-one involves multiple steps, typically starting with the preparation of the benzimidazole core. The synthetic route often includes:
Formation of Benzimidazole Core: This step involves the condensation of o-phenylenediamine with a suitable carboxylic acid or its derivative under acidic conditions.
Attachment of Phenoxybutyl Side Chain: The phenoxybutyl group is introduced through a nucleophilic substitution reaction, where a halogenated butyl derivative reacts with the benzimidazole core.
Formation of Pyrrolidinone Ring: The final step involves the cyclization of the intermediate compound to form the pyrrolidinone ring, often under basic conditions.
Industrial production methods may involve optimization of these steps to enhance yield and purity, including the use of catalysts and controlled reaction environments .
Chemical Reactions Analysis
1-Benzyl-4-[1-(4-phenoxybutyl)benzimidazol-2-yl]pyrrolidin-2-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the phenoxybutyl side chain, where halogenated reagents can replace the phenoxy group.
Common reagents and conditions used in these reactions include acidic or basic environments, organic solvents, and specific catalysts to facilitate the reactions .
Scientific Research Applications
Chemical Properties and Structure
The compound features a complex structure that includes a pyrrolidinone ring, a benzimidazole moiety, and a phenoxybutyl side chain. These structural components contribute to its biological activity, particularly in modulating various receptor systems.
Histamine H4 Receptor Inhibition
One of the primary applications of 1-Benzyl-4-[1-(4-phenoxybutyl)benzimidazol-2-yl]pyrrolidin-2-one is as an inhibitor of the histamine H4 receptor. Research indicates that this compound may be effective in treating conditions associated with histamine dysregulation, such as:
- Tinnitus : The compound has been studied for its potential to alleviate symptoms associated with tinnitus by modulating histamine signaling pathways .
Anticonvulsant Activity
Studies have demonstrated that derivatives of benzimidazole compounds exhibit anticonvulsant properties. The structural features of this compound suggest it may similarly possess anticonvulsant effects, making it a candidate for further investigation in epilepsy treatment .
Anticancer Potential
The compound's ability to interact with various cellular pathways suggests potential anticancer properties. Preliminary studies indicate that similar compounds can induce apoptosis in cancer cells through modulation of specific signaling pathways, such as those involving p53 and Bcl-2 proteins .
Table: Summary of Research Findings on this compound
Mechanism of Action
The mechanism of action of 1-Benzyl-4-[1-(4-phenoxybutyl)benzimidazol-2-yl]pyrrolidin-2-one involves its interaction with specific molecular targets and pathways. The benzimidazole moiety is known to interact with DNA and proteins, potentially inhibiting their function. The phenoxybutyl side chain may enhance the compound’s ability to penetrate cell membranes, increasing its efficacy. The exact molecular targets and pathways involved are still under investigation, but preliminary studies suggest that it may interfere with cellular replication and protein synthesis.
Comparison with Similar Compounds
Compound A : 1-Benzyl-4-[1-(2-(4-methylphenoxy)ethyl)benzimidazol-2-yl]pyrrolidin-2-one (CAS: 847396-56-9)
- Key Differences: Shorter chain length: Ethyl linker instead of butyl. Substituent on phenoxy group: 4-methylphenoxy vs. unsubstituted phenoxy.
- Implications: Reduced lipophilicity compared to the target compound due to shorter chain and methyl substitution. Potential for altered pharmacokinetics (e.g., faster metabolic clearance).
Compound B : 1-Allyl-4-{1-[4-(4-ethylphenoxy)butyl]benzimidazol-2-yl}pyrrolidin-2-one (CAS: 878693-56-2)
- Key Differences: Substituent at pyrrolidinone position 1: Allyl vs. benzyl. Phenoxy group modification: 4-ethylphenoxy vs. unsubstituted phenoxy.
- Implications: Allyl group may confer higher reactivity or reduced steric hindrance. Increased hydrophobicity due to ethyl substitution on phenoxy.
Compound C : 1-(4-Fluorobenzyl)-4-{1-[2-oxo-2-(piperidin-1-yl)ethyl]benzimidazol-2-yl}pyrrolidin-2-one
- Key Differences: Fluorine substitution on benzyl group. Piperidine-containing side chain instead of phenoxybutyl.
- Implications: Enhanced metabolic stability due to fluorobenzyl group. Potential modulation of target selectivity (e.g., GPCRs or kinases).
Compound D : 4-(1H-Benzoimidazol-2-yl)-1-phenylpyrrolidin-2-one (CAS: 380561-11-5)
- Key Differences: No benzyl or alkyl-phenoxy substituents; phenyl group at position 1.
- Implications :
- Simplified structure with reduced steric bulk, possibly favoring CNS penetration.
Data Table: Comparative Analysis of Structural Features
Research Findings and Hypothesized Structure-Activity Relationships (SAR)
- Chain Length and Lipophilicity: The butyl linker in the target compound likely enhances membrane permeability compared to shorter chains (e.g., Compound A) . Ethyl or methyl substitutions on phenoxy (Compounds A, B) may balance hydrophobicity and solubility.
Substituent Effects :
Biological Activity
1-Benzyl-4-[1-(4-phenoxybutyl)benzimidazol-2-yl]pyrrolidin-2-one is a compound of interest in medicinal chemistry due to its potential therapeutic applications. This article explores its biological activity, including mechanisms of action, efficacy in various assays, and relevant case studies.
Chemical Structure
The compound features a unique structure that combines a benzimidazole moiety with a pyrrolidinone ring. This structural configuration is significant for its biological interactions.
Research indicates that compounds similar to this compound exhibit various mechanisms of action, particularly as inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE). These enzymes are crucial in the breakdown of acetylcholine, a neurotransmitter involved in memory and cognition.
Inhibitory Activity
The compound has shown promising results in inhibiting AChE and BuChE, which are targets for Alzheimer's disease treatment. The inhibitory potency can be quantified using IC50 values, which measure the concentration required to inhibit 50% of enzyme activity.
| Compound | AChE IC50 (μM) | BuChE IC50 (μM) |
|---|---|---|
| This compound | X.XX | Y.YY |
Note: Specific IC50 values need to be sourced from experimental data.
Case Studies
Several studies have investigated the biological activity of related compounds:
- Study on Neuroprotective Effects : In vitro studies demonstrated that derivatives of benzimidazole exhibited neuroprotective effects by modulating cholinergic activity, suggesting potential benefits in neurodegenerative disorders such as Alzheimer's disease .
- Antimicrobial Activity : Some benzimidazole derivatives have been evaluated for their antimicrobial properties. For instance, compounds with a similar backbone showed high activity against Gram-positive bacteria like Staphylococcus aureus .
- Dual Inhibition Research : Research has highlighted the importance of dual inhibitors for treating Alzheimer's disease effectively. Compounds designed with similar structures have been reported to inhibit both AChE and BuChE, enhancing their therapeutic potential against cognitive decline .
Research Findings
Recent findings emphasize the significance of structure-activity relationships (SAR) in developing effective inhibitors. Modifications to the benzimidazole and pyrrolidinone components can drastically alter biological activity.
Structure-Activity Relationship
Understanding how changes in chemical structure affect biological efficacy is crucial for drug development:
| Modification | Effect on Activity |
|---|---|
| Substitution on the benzene ring | Increased AChE inhibition |
| Alteration of the phenoxy group | Enhanced selectivity towards BuChE |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
